molecular formula C16H16N2O3 B1219656 N-(3-acetamidophenyl)-4-methoxybenzamide

N-(3-acetamidophenyl)-4-methoxybenzamide

Cat. No.: B1219656
M. Wt: 284.31 g/mol
InChI Key: IVYWSOWWXLXCLS-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-4-methoxybenzamide is a benzamide derivative characterized by a 4-methoxybenzoyl group linked to a 3-acetamidophenyl moiety via an amide bond.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

N-(3-acetamidophenyl)-4-methoxybenzamide

InChI

InChI=1S/C16H16N2O3/c1-11(19)17-13-4-3-5-14(10-13)18-16(20)12-6-8-15(21-2)9-7-12/h3-10H,1-2H3,(H,17,19)(H,18,20)

InChI Key

IVYWSOWWXLXCLS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural features, biological activities, and properties of N-(3-acetamidophenyl)-4-methoxybenzamide and related compounds:

Compound Name Structural Features Biological Activity/Key Properties References
This compound (Target) 4-methoxybenzamide core + 3-acetamidophenyl group Not explicitly stated; inferred potential for enzyme inhibition or metal chelation
N-(3-acetylphenylcarbamothioyl)-4-methoxybenzamide Thioamide group replaces acetamide; sulfur-containing Forms stable metal complexes (Mn, Co, Cd, Hg); used in coordination chemistry
N-(6-aminohexyl)-4-methoxybenzamide (14) Aminohexyl spacer instead of acetamidophenyl Conjugate stability: P-N bond hydrolyzes at pH <5.2 (e.g., pH 4.5: >80% cleavage in 24h)
N-(4-acetamido-3-((2,5-dimethylbenzyl)oxy)phenyl)-4-methoxybenzamide (Agent L1) Additional 2,5-dimethylbenzyloxy substituent Anti-cancer activity (synthesized as nimesulide derivative)
N-(tert-butyl)-4-methoxybenzamide (42) tert-butyl group instead of acetamidophenyl Synthesized via cobalt-catalyzed carbonylation; steric hindrance may affect reactivity
N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)-4-methoxybenzamide (7j) Quinazolinone core + 4-methoxybenzamide EGFR inhibition (docking score: −9.65 kcal/mol)
N-(4-methoxyphenyl)-3-acetoxy-2-methylbenzamide Acetoxy and methyl substituents on benzamide Antioxidant activity (studied via X-ray and DFT)
N-(2-(diethylcarbamothioyl)ferrocenyl)-4-methoxybenzamide (3b) Ferrocene moiety + diethylcarbamothioyl group Used in enantioselective amidation catalysis; redox-active due to ferrocene
4-methoxy-N-(3-methylphenyl)benzamide 3-methylphenyl group instead of acetamidophenyl Commercial availability; no explicit activity reported
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide Chloro and methyl substituents on phenyl ring Potential bioactivity inferred from structural analogs (e.g., halogen enhances lipophilicity)
N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide Chloro and nitro groups on benzamide core Not explicitly stated; electron-withdrawing groups may alter reactivity

Key Comparative Insights

Chemical Stability
  • pH Sensitivity: N-(6-aminohexyl)-4-methoxybenzamide conjugates exhibit pH-dependent stability, with P-N bond hydrolysis increasing at lower pH (e.g., 80% cleavage at pH 4.5) . The target compound’s amide bond may show similar susceptibility under acidic conditions.
Structural Effects on Reactivity
  • Electron-Withdrawing Groups : The nitro and chloro substituents in N-(3-acetamidophenyl)-4-chloro-3-nitrobenzamide may reduce electron density at the amide bond, altering reactivity compared to the methoxy-dominated target compound .
  • Thioamide vs. Amide : Thioamide derivatives (e.g., ) form stable metal complexes due to sulfur’s soft Lewis basicity, whereas the target compound’s amide group may favor hydrogen bonding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-acetamidophenyl)-4-methoxybenzamide
Reactant of Route 2
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N-(3-acetamidophenyl)-4-methoxybenzamide

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